

Physicochemical Properties of Disperse Yellow 23: An In-depth Technical Guide

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Compound of Interest

Compound Name: *p-((p-(Phenylazo)phenyl)azo)phenol*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 23, a monoazo dye, has been historically utilized in the textile and polymer industries for its dyeing properties. This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for researchers and scientists. The information compiled herein is crucial for understanding its behavior in various matrices and for assessing its potential environmental and biological interactions.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Disperse Yellow 23 are summarized in the tables below, providing a clear and concise reference for key quantitative data.

Table 1: General and Physical Properties of Disperse Yellow 23

Property	Value	Reference
CI Name	Disperse Yellow 23	
CAS Number	6250-23-3	[1]
Molecular Formula	C ₁₈ H ₁₄ N ₄ O	[1]
Molecular Weight	302.33 g/mol	[1]
Appearance	Brown-yellow powder	
Melting Point	179-181 °C	[1]
Boiling Point	443.37 °C (estimated)	[1]
Density	1.2276 g/cm ³ (rough estimate)	[1]

Table 2: Solubility and Spectral Properties of Disperse Yellow 23

Property	Value	Reference
Water Solubility	0.06047 µg/L at 25 °C	[1]
Solubility in Organic Solvents	Soluble in acetone and dimethylformamide (DMF); Slightly soluble in DMSO and Methanol (with heating/sonication)	[1]
Color in Concentrated H ₂ SO ₄	Purple, with a brown precipitate upon dilution	
Color in 10% NaOH	Orange	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Disperse Yellow 23 are outlined below. These protocols are based on standard analytical techniques for azo dyes.

Determination of Melting Point

The melting point of Disperse Yellow 23 can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).

- **Method:** A small, purified sample of the dye is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. For higher accuracy, DSC can be employed, where the sample is heated at a controlled rate, and the heat flow is measured as a function of temperature. The peak of the endothermic transition corresponds to the melting point.

Determination of Solubility

The solubility of Disperse Yellow 23 in various solvents can be determined using the following methods:

- **Qualitative Solubility:** A small amount of the dye is added to a test tube containing the solvent of interest (e.g., water, acetone, DMF). The mixture is agitated and observed for dissolution. Heating or sonication can be applied to facilitate dissolution for slightly soluble compounds. [\[1\]](#)
- **Quantitative Solubility (Shake-Flask Method):** An excess amount of the dye is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dye in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its maximum wavelength and using a pre-established calibration curve.

UV-Vis Spectrophotometry

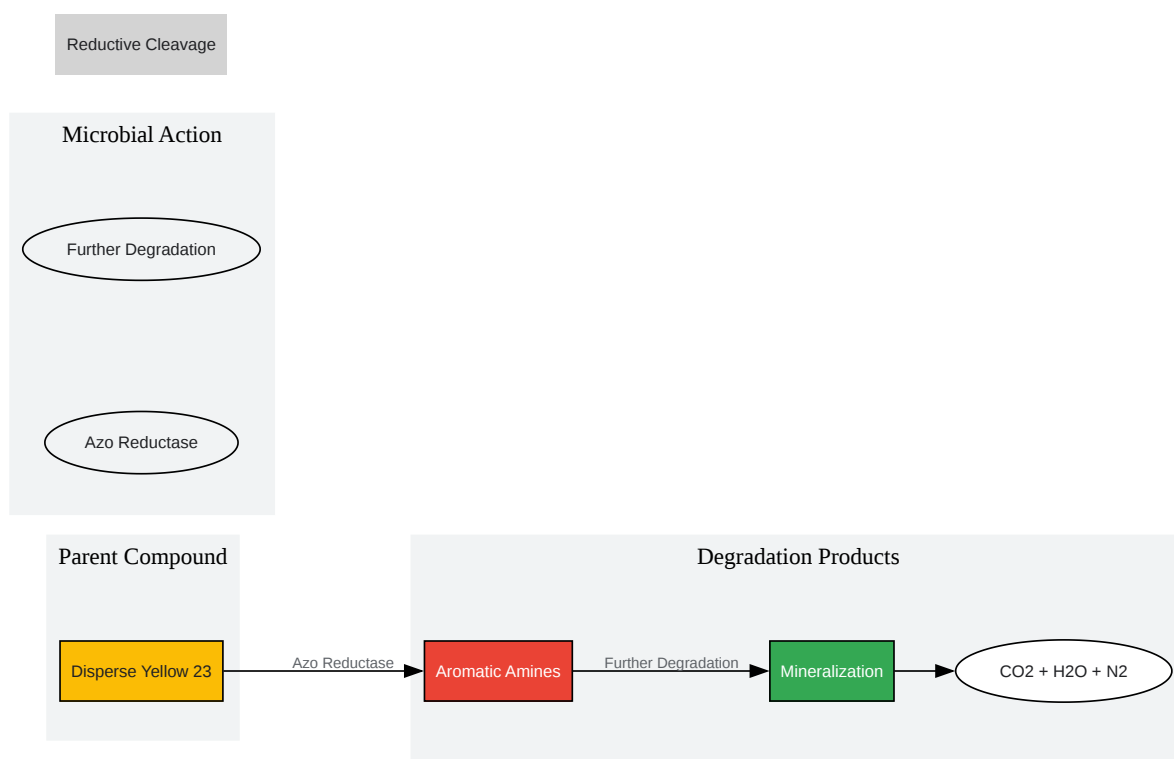
The spectral properties of Disperse Yellow 23 in different solvents can be analyzed using a UV-Vis spectrophotometer.

- **Method:** A dilute solution of the dye is prepared in the solvent of interest. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength

of maximum absorbance (λ_{max}) is determined. This technique is also fundamental for quantitative analysis as described in the solubility determination protocol.

Potential Biodegradation Pathway

While specific signaling pathways in mammalian systems are not well-documented for Disperse Yellow 23, its structural class (azo dye) suggests a susceptibility to reductive cleavage of the azo bond, particularly by microorganisms. This is a critical first step in its environmental degradation. The following diagram illustrates a hypothetical biodegradation pathway.

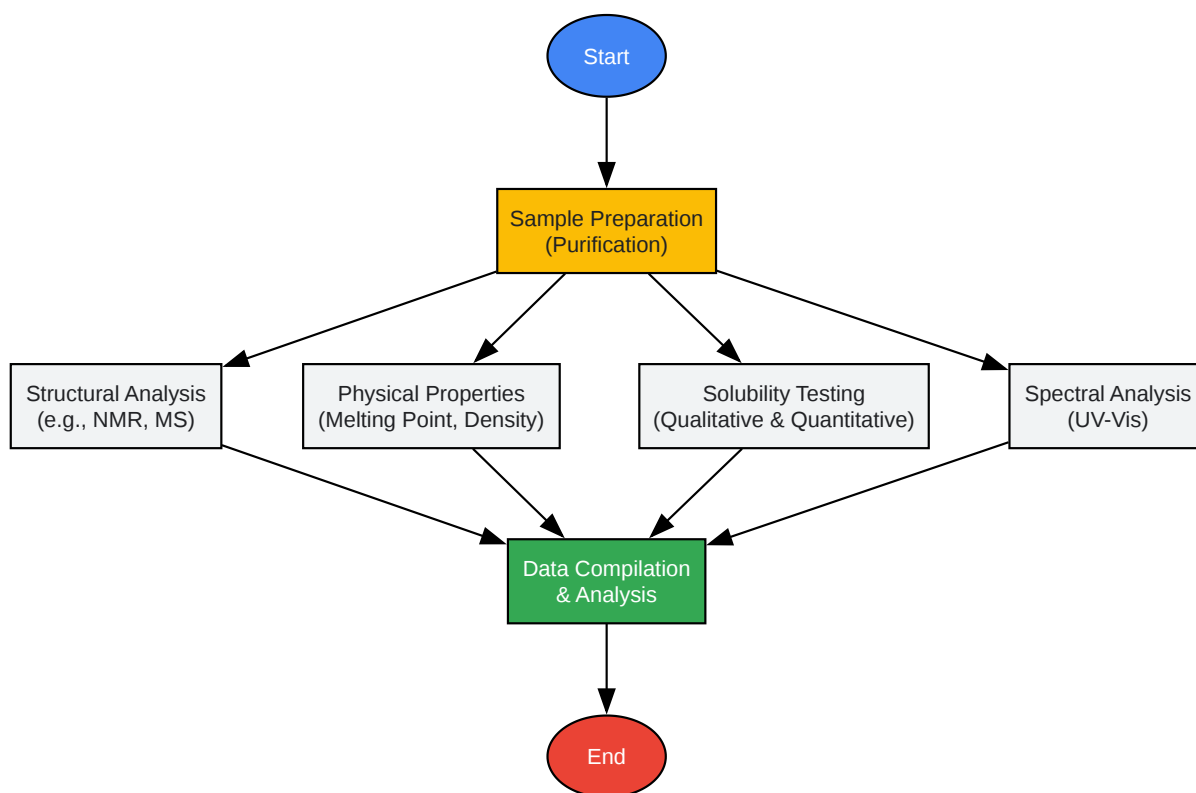


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Caption: Hypothetical biodegradation pathway of Disperse Yellow 23.

Experimental Workflow for Physicochemical Characterization

The logical flow for the characterization of a compound like Disperse Yellow 23 is depicted in the following workflow diagram.



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Caption: Workflow for physicochemical characterization.

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References

- 1. chembk.com [chembk.com]
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